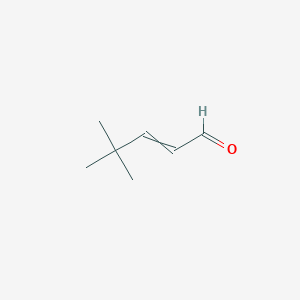

4,4-Dimethyl-2-pentenal

Description

Propriétés

Numéro CAS |

926-37-4 |

|---|---|

Formule moléculaire |

C7H12O |

Poids moléculaire |

112.17 g/mol |

Nom IUPAC |

4,4-dimethylpent-2-enal |

InChI |

InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h4-6H,1-3H3 |

Clé InChI |

JZJVARRPMMVFRQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C=CC=O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The mechanism proceeds via enolate formation, where a base deprotonates the α-hydrogen of an aldehyde to generate a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of a second aldehyde molecule, followed by dehydration to form the conjugated enal. For this compound, isobutyraldehyde (2-methylpropanal) serves as the ideal substrate due to its branched structure. Cross-condensation with acetaldehyde could theoretically yield the target compound:

$$

\text{2 Isobutyraldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

$$

However, competing self-condensation pathways often necessitate careful control of stoichiometry and reaction conditions.

Catalytic Systems and Optimization

Patent CN103613488A demonstrates that nitrogenous organic bases like pyrrolidine or morpholine, combined with organic acids (e.g., acetic acid), achieve yields >95% for analogous 2-methyl-2-pentenal. Adapting this to this compound synthesis would require:

- Molar ratios : 1:0.025–0.5 aldehyde-to-catalyst ratio to minimize side reactions

- Temperature : 10–15°C to suppress over-dehydration

- Solvent-free conditions : Enhanced kinetics and simplified purification

A proposed optimized protocol involves:

- Mixing isobutyraldehyde (2.0 mol) with pyrrolidine (0.1 mol) at 10–15°C

- Dropwise addition of acetic acid (0.1 mol) over 30 minutes

- Stirring for 4 hours followed by aqueous workup

This method’s scalability is limited by the exothermic nature of aldol reactions, necessitating precise temperature control in industrial settings.

Co-Metathesis of Alkenes: Catalytic Redistribution of Olefins

Co-metathesis offers a transition metal-catalyzed route to this compound precursors. US Patent 5,396,014 details the synthesis of 4,4-dimethyl-2-pentene (neoheptene) via Re₂O₇/Al₂O₃-catalyzed alkene redistribution.

Reaction Setup and Conditions

The co-metathesis of neohexene (3,3-dimethyl-1-butene) and 2-methyl-2-butene proceeds as:

$$

\text{3,3-Dimethyl-1-butene} + \text{2-Methyl-2-butene} \xrightarrow{\text{Re}2\text{O}7/\text{Al}2\text{O}3} \text{4,4-Dimethyl-2-pentene} + \text{Isobutylene}

$$

Key parameters include:

- Catalyst loading : 6.16 wt% Re₂O₇ on γ-Al₂O₃

- Temperature : 45°C for 6.8 hours

- Molar ratio : 1:1 neohexene to 2-methyl-2-butene

This method achieves ~60% conversion with isobutylene as a gaseous byproduct, which can be recycled for other processes.

Oxidative Functionalization to Aldehyde

Subsequent oxidation of 4,4-dimethyl-2-pentene introduces the aldehyde group. Ozonolysis followed by reductive workup (e.g., Zn/HOAc) selectively cleaves the double bond:

$$

\text{4,4-Dimethyl-2-pentene} \xrightarrow{\text{O}_3, \text{Zn/HOAc}} \text{this compound}

$$

BenchChem data for analogous alkenes suggests yields of 50–65% under cryogenic ozonolysis (-78°C). Transition metal oxides like MnO₂ may offer milder alternatives but require further optimization.

Comparative Analysis of Synthesis Routes

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethyl-2-pentenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol, 4,4-dimethyl-2-pentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Addition: It can participate in nucleophilic addition reactions with compounds such as Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Addition: Grignard reagents (RMgX)

Major Products Formed

Oxidation: 4,4-Dimethyl-2-pentenoic acid

Reduction: 4,4-Dimethyl-2-pentanol

Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used

Applications De Recherche Scientifique

Scientific Research Applications

4,4-Dimethyl-2-pentenal is used in scientific research for several purposes:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The double bond's reactivity allows for various addition reactions, potentially leading to compounds with therapeutic properties.

- Reaction Mechanism Studies: Its relatively simple structure is advantageous for studying fundamental chemical reaction mechanisms, allowing scientists to investigate specific aspects of reactions involving double bonds.

- Materials Development: The unsaturated nature of this compound might be relevant in developing new materials, such as polymers, lubricants, or components in fuel cells.

Perfumery

2,4-Dimethyl-2-phenyl-4-pentenal, a related aldehyde, exhibits valuable properties in perfumery due to its fresh floral nuances and intensity-enhancing capabilities . It is particularly useful in providing natural green and floral nuances in rose or geranium-type formulations and can be used in perfumes and fragrances . The compound can be used in the ratio of about 1 to 200 parts per thousand of odorant compositions, and larger quantities can be used to achieve special effects . Odorant compositions containing this compound can be used as odorant bases for preparing perfumes and toilet waters by adding alcoholic and aqueous diluents .

Patents

Patents related to this compound can be found via WIPO PATENTSCOPE . These patents may cover the synthesis, applications, or formulations involving the compound . One patent, US3996290A, describes a novel odorant aldehyde, 2,4-dimethyl-2-phenyl-4-pentenal, and its preparation via base-catalyzed alkylation of hydratropic aldehyde with methallyl chloride .

Experimental Studies

Research has been conducted on the ozonolysis of trans-2-pentenal, a related compound, to investigate its kinetics, mechanism, and secondary organic aerosols formation . The ozonolysis rate coefficients obtained in different reactors were found to be consistent, indicating a reliable experimental approach .

Mécanisme D'action

The mechanism by which 4,4-Dimethyl-2-pentenal exerts its effects involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparaison Avec Des Composés Similaires

(Z)-4,4-Dimethyl-2-pentenal

- Structure : Z-isomer of 4,4-dimethyl-2-pentenal.

- Properties: The stereochemical difference (Z-configuration) alters dipole moments and boiling points compared to the E-isomer.

3-Chloro-4,4-dimethyl-2-pentenal

- Formula : C₇H₁₁ClO (MW: 146.61 g/mol).

- Reactivity : The chlorine atom at position 3 enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution or elimination reactions. This contrasts with the parent compound, which primarily undergoes conjugate additions .

- Applications : Used as an intermediate in halogenated aldehyde syntheses, though its biological roles remain unexplored .

Chain-Length and Substituent Variants

4-Methyl-2-pentenal

4,4-Dimethylpent-2-ynal

- Formula : C₇H₁₀O (MW: 110.15 g/mol).

- Structure : Contains a triple bond (alkyne) instead of a double bond.

- Reactivity : The sp-hybridized carbon in the alkyne increases electrophilicity, enabling rapid additions with nucleophiles like Grignard reagents. This contrasts with the alkene in this compound, which is more suited for Diels-Alder reactions .

Functional Group Analogs

(E)-2-Octen-1-al

- Formula : C₈H₁₄O (MW: 126.20 g/mol).

- Comparison : A longer-chain α,β-unsaturated aldehyde, (E)-2-octen-1-al shares similar reactivity (e.g., nucleophilic additions) but exhibits higher hydrophobicity (LogP: ~2.3) and lower volatility. Both compounds are fungal VOCs but differ in ecological signaling roles .

4,4-Dimethyl-2-pentene

- Formula : C₇H₁₂ (MW: 96.17 g/mol).

- Structure : Hydrocarbon analog lacking the aldehyde group.

- Properties: Nonpolar, with applications as a solvent or monomer. The absence of the aldehyde group eliminates reactivity toward nucleophiles, highlighting the critical role of the aldehyde in this compound’s synthetic utility .

Nucleophilic Additions

This compound participates in Michael additions and nitrone formations. For example, it reacts with N-phenylhydroxylamine to yield α-(trans-3,3-dimethyl-1-butenyl)-N-phenylnitrone, a precursor for heterocyclic compounds . In contrast, aliphatic enals like (E)-2-octenal fail to react under radical catalysis conditions, underscoring the steric and electronic influence of the 4,4-dimethyl groups .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Group |

|---|---|---|---|---|---|

| This compound | C₇H₁₂O | 112.17 | 66–67 (7 mmHg) | 1.90 | α,β-unsaturated aldehyde |

| 3-Chloro-4,4-dimethyl-2-pentenal | C₇H₁₁ClO | 146.61 | Not reported | 2.45 | Chlorinated aldehyde |

| 4-Methyl-2-pentenal | C₆H₁₀O | 98.14 | 34–41 | 1.20 | α,β-unsaturated aldehyde |

| 4,4-Dimethylpent-2-ynal | C₇H₁₀O | 110.15 | Not reported | 1.65 | Alkyne aldehyde |

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.